3-(1-methyl-1H-pyrazol-5-yl)pyridine
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Mechanism of Action
Target of Action
The primary targets of 3-(1-methyl-1H-pyrazol-5-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound . The compound’s interaction with its targets results in significant changes in their biological activities, leading to their inhibition .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium species, leading to their inhibition
Pharmacokinetics
The compound is known to be slightly soluble in dmso and methanol , which may influence its bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Molecular Mechanism
The structure of pyrazoles allows them to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This could potentially influence the binding interactions of 3-(1-methyl-1H-pyrazol-5-yl)pyridine with biomolecules.
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions, suggesting that this compound could potentially interact with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxaldehyde with 1-methylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in solvents such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency and selectivity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using bromine in acetic acid at 50-60°C.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-5-yl)pyridine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
3-(1-methyl-1H-pyrazol-4-yl)pyridine: The position of the pyrazole ring substitution differs, potentially altering its chemical properties and applications.
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with tailored properties for specific applications .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYPMYBQPCRMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616902 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64091-87-8 | |
Record name | 3-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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